Cas no 19891-50-0 ((1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione)

(1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione structure
19891-50-0 structure
Productnaam:(1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione
CAS-nummer:19891-50-0
MF:C19H24O6
MW:348.390266418457
CID:1390685
PubChem ID:3084328

(1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione Chemische en fysische eigenschappen

Naam en identificatie

    • (1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[7,1-fg]isochromene-4,9-dione
    • (1R)-1,2,3,3a,5aβ,6,10b,10cβ-Octahydro-1,6α-dihydroxy-3aβ,10bα-dimethyl-7-isopropyl-4H,9H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,9-dione
    • (1R,3aS,5aS,6R,10bS,10cR)-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-1,2,3,3a,5a,6,10b,10c-octahydro-4H,9H-[2]benzofuro[
    • Nagilactone A
    • 4H,9H-Furo(2',3',4':4,5)naphtho(2,1-c)pyran-4,9-dione, 1,2,3,3a,5a,6,10b,10c-oxtahydro-1,6-dihydroxy-3a,10b-dimethyl-7-(1-methylethyl)-, (1R-(1alpha,3abeta,5abeta,6alpha,10balpha,10cbeta))-
    • DTXSID40173666
    • CHEMBL4213981
    • 19891-50-0
    • (1R)-1,2,3,3a,5abeta,6,10b,10cbeta-Octahydro-1,6alpha-dihydroxy-3abeta,10balpha-dimethyl-7-isopropyl-4H,9H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,9-dione
    • Inchi: InChI=1S/C19H24O6/c1-8(2)14-12-9(7-11(21)24-14)19(4)10(20)5-6-18(3)16(19)15(13(12)22)25-17(18)23/h7-8,10,13,15-16,20,22H,5-6H2,1-4H3/t10-,13-,15-,16+,18+,19+/m1/s1
    • InChI-sleutel: IPVNWFZBGGPURL-ZVXCOOMCSA-N
    • LACHT: CC(C)C1=C2C(C3C4C(CCC(C4(C2=CC(=O)O1)C)O)(C(=O)O3)C)O

Berekende eigenschappen

  • Exacte massa: 348.157289
  • Monoisotopische massa: 348.157289
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 25
  • Aantal draaibare bindingen: 1
  • Complexiteit: 734
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 93.1
  • XLogP3: 0.7

Experimentele eigenschappen

  • Dichtheid: 1.35
  • Kookpunt: 622.3°C at 760 mmHg
  • Vlampunt: 226.4°C
  • Brekindex: 1.597

Artikelen aanbevelen

Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.